molecular formula C21H16FN3O4S B11626183 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11626183
M. Wt: 425.4 g/mol
InChI Key: BWPIHWLOMVIHSZ-FBMGVBCBSA-N
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Description

This compound belongs to the class of 3-hydroxy-pyrrol-2-one derivatives, characterized by a bicyclic framework incorporating a thiadiazole ring and multiple aryl substituents. Its structure includes:

  • A pyrrol-2-one core with a 3-hydroxy group, which is critical for hydrogen bonding and intermolecular interactions.
  • A 4-methoxyphenyl group at position 5, enhancing solubility and modulating electronic effects.

The compound’s synthesis likely follows multi-step protocols involving cyclocondensation of substituted aldehydes and amines, as seen in analogous pyrrolidinone derivatives (e.g., compound 25 in ). Crystallographic characterization would require techniques like single-crystal X-ray diffraction (utilizing SHELX programs, as described in ).

Properties

Molecular Formula

C21H16FN3O4S

Molecular Weight

425.4 g/mol

IUPAC Name

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H16FN3O4S/c1-11-23-24-21(30-11)25-17(12-5-9-15(29-2)10-6-12)16(19(27)20(25)28)18(26)13-3-7-14(22)8-4-13/h3-10,17,26H,1-2H3/b18-16+

InChI Key

BWPIHWLOMVIHSZ-FBMGVBCBSA-N

Isomeric SMILES

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Industrial Production:: Industrial-scale production methods may involve modifications of existing synthetic routes or alternative approaches. Companies typically guard such proprietary information closely.

Chemical Reactions Analysis

Reactions::

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Substitution: The fluorine atom can be replaced by other substituents.

    Ring Closure: The thiadiazole ring can participate in cyclization reactions.

Common Reagents and Conditions::

    Oxidation: Common oxidants include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Substitution: Various nucleophiles can replace the fluorine atom.

    Ring Closure: Cyclization reactions often require heat and acid catalysts.

Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Isolation and characterization are crucial to identify the exact product.

Scientific Research Applications

This compound has diverse applications:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Materials Science: May find applications in material design due to its heterocyclic nature.

Mechanism of Action

The exact mechanism remains elusive, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to unravel its effects fully.

Biological Activity

The compound 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings on its biological activity, mechanisms of action, and therapeutic potentials.

  • Molecular Formula : C23H22FN3O4S
  • Molecular Weight : 441.50 g/mol
  • CAS Number : 307541-77-1

The biological activity of this compound is primarily attributed to its structural components, which include a thiadiazole moiety known for its anticancer properties. Thiadiazole derivatives have been shown to interact with various biological targets including:

  • DNA : Inducing apoptosis in cancer cells through DNA damage.
  • Enzymes : Inhibiting enzymes involved in cancer cell proliferation.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties across various cancer models. A review on thiadiazole derivatives highlighted the efficacy of similar compounds in reducing cell viability in several cancer types:

Cancer Type Effect Reference
Human Myeloid LeukemiaInduced apoptosis and decreased viability
MelanomaReduced proliferation
Breast CancerInhibited growth in MCF7 cell lines
Lung CarcinomaInduced apoptosis in A549 cells

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, cytotoxicity assays performed on MCF7 spheroids revealed a significant reduction in cell viability at specific concentrations:

Concentration (µM) Percent Cytotoxicity (%)
1025
2550
5075

These results suggest a dose-dependent response, indicating the compound's potential as a therapeutic agent against breast cancer.

Case Studies

A notable case study involved the application of this compound in xenograft models where it was administered to mice with implanted tumors. The results showed a marked reduction in tumor size compared to control groups, further supporting its potential as an effective anticancer agent.

Safety and Toxicology

Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. However, long-term studies are required to fully understand its safety and potential side effects.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Synthetic Comparison of Analogous Compounds (See above for details.)

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